(3beta)-Stigmast-5-en-3-yl benzoate

Description

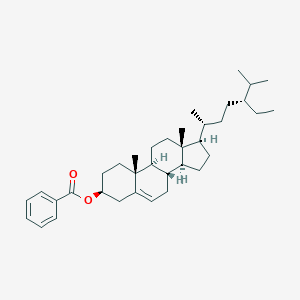

(3beta)-Stigmast-5-en-3-yl benzoate (CAS: 1900-52-3) is a sterol ester derived from β-sitosterol, a phytosterol found in plants. Its molecular formula is C₃₆H₅₄O₂, with a molecular weight of 518.81 g/mol . The compound consists of a stigmastane skeleton (a tetracyclic triterpene) esterified at the 3β-hydroxyl position with a benzoate group. Key physical properties include a density of 1.02 g/cm³, boiling point of 582.5°C, and high lipophilicity (LogP: 9.89) .

Properties

CAS No. |

1900-52-3 |

|---|---|

Molecular Formula |

C36H54O2 |

Molecular Weight |

518.8 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C36H54O2/c1-7-26(24(2)3)14-13-25(4)31-17-18-32-30-16-15-28-23-29(38-34(37)27-11-9-8-10-12-27)19-21-35(28,5)33(30)20-22-36(31,32)6/h8-12,15,24-26,29-33H,7,13-14,16-23H2,1-6H3/t25-,26-,29+,30+,31-,32+,33+,35+,36-/m1/s1 |

InChI Key |

WFQRUMHMFCGSRO-XKKOIZAZSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C)C(C)C |

Other CAS No. |

1900-52-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Cholesteryl Benzoate

Molecular Formula : C₃₄H₅₀O₂

Molecular Weight : 490.76 g/mol

Key Differences :

- Sterol Backbone : Cholesteryl benzoate is derived from cholesterol (animal-derived sterol), whereas (3beta)-stigmast-5-en-3-yl benzoate originates from β-sitosterol (plant-derived). The sitosterol backbone has an additional ethyl group in the side chain, increasing its molecular weight .

- Applications: Cholesteryl benzoate is widely studied in liquid crystal technology due to its mesomorphic properties, while the sitosterol analog is less explored in this context .

- Lipophilicity : Both compounds are highly lipophilic, but this compound has a marginally higher LogP (9.89 vs. ~8.5 for cholesteryl benzoate) due to its longer side chain .

β-Sitosterol Acetate

Molecular Formula : C₃₁H₅₂O₂

Molecular Weight : 456.73 g/mol

Key Differences :

- Functional Group : The acetate group (CH₃COO−) replaces the benzoate (C₆H₅COO−), reducing molecular weight and altering solubility.

- Polarity : The acetate derivative is less lipophilic (LogP ~8.2) compared to the benzoate ester (LogP 9.89) .

- Biological Activity : β-Sitosterol acetate is used in dietary supplements for cholesterol-lowering effects, while the benzoate derivative’s bioactivity remains understudied .

(3beta)-Stigmast-5-en-3-yl β-D-Glucopyranoside

Molecular Formula : C₃₅H₅₈O₆

Molecular Weight : 578.83 g/mol

Key Differences :

- Functional Group : A glycosidic bond replaces the ester linkage, attaching a glucose moiety instead of benzoate.

- Solubility: The glucopyranoside derivative is more water-soluble due to the hydrophilic glucose group, making it suitable for oral formulations .

- Applications: Used in pharmaceuticals (e.g., sitoglusidum) for anti-inflammatory and immunomodulatory effects, contrasting with the benzoate’s research focus on hydrophobic carriers .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | LogP | Key Applications |

|---|---|---|---|---|---|

| This compound | C₃₆H₅₄O₂ | 518.81 | Benzoate ester | 9.89 | Drug delivery, synthetic chemistry |

| Cholesteryl benzoate | C₃₄H₅₀O₂ | 490.76 | Benzoate ester | ~8.5 | Liquid crystals, materials science |

| β-Sitosterol acetate | C₃₁H₅₂O₂ | 456.73 | Acetate ester | ~8.2 | Nutraceuticals, cholesterol management |

| (3beta)-Stigmast-5-en-3-yl β-D-glucopyranoside | C₃₅H₅₈O₆ | 578.83 | Glycoside | ~4.5 | Pharmaceuticals, anti-inflammatory agents |

Research Findings and Implications

- Lipophilicity and Bioavailability: The high LogP of this compound suggests superior membrane permeability compared to glucopyranosides, making it a candidate for lipid-based drug delivery systems .

- Structural Stability : The benzoate group enhances resistance to enzymatic hydrolysis relative to acetate or glycoside derivatives, favoring long-term stability in formulations .

- Cholesteryl benzoate has shown negligible irritation in ocular studies .

Preparation Methods

Acid-Catalyzed Fischer Esterification

In this method, β-sitosterol reacts with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via protonation of the carbonyl oxygen of benzoic acid, enhancing its electrophilicity for nucleophilic attack by the hydroxyl group of β-sitosterol.

Reaction Conditions :

-

Molar Ratio : 1:1.2 (β-sitosterol : benzoic acid)

-

Catalyst : 5% w/w H₂SO₄

-

Temperature : 110–120°C

-

Duration : 6–8 hours

-

Solvent : Toluene (acts as a water-carrying agent)

The use of toluene facilitates azeotropic removal of water, shifting the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is isolated via vacuum distillation or recrystallization.

Acyl Chloride Method

A more efficient approach involves reacting β-sitosterol with benzoyl chloride under basic conditions. Pyridine or triethylamine is often added to scavenge HCl, preventing side reactions.

Reaction Conditions :

-

Molar Ratio : 1:1.5 (β-sitosterol : benzoyl chloride)

-

Base : Pyridine (2 equivalents)

-

Temperature : Room temperature (25°C)

-

Duration : 2–3 hours

-

Solvent : Dichloromethane (DCM)

This method avoids high temperatures and achieves higher yields due to the reactivity of benzoyl chloride. Purification involves washing with dilute HCl to remove excess base, followed by column chromatography using silica gel and hexane/ethyl acetate (9:1).

Solid Acid Catalysis for Green Synthesis

Recent advancements emphasize eco-friendly protocols. A patent describing ethyl benzoate synthesis using modified clay catalysts (CN104311414A) provides insights applicable to sitosteryl benzoate.

Modified Clay as a Catalyst

Modified clay, treated with H₃O⁺ ions, exhibits strong Brønsted acidity while maintaining a porous structure. This catalyst enhances reaction rates and reduces waste compared to liquid acids.

Procedure :

-

Reagents : β-Sitosterol, benzoic acid, modified clay (4:3:0.2 mass ratio), hexane (water entrainer).

-

Setup : Reflux with a Dean-Stark trap for water removal.

-

Conditions : 100°C for 4–5 hours.

The catalyst is filtered post-reaction and reused, demonstrating >95% efficiency over three cycles.

Purification and Characterization

Isolation Techniques

-

Recrystallization : From ethanol/water mixtures (80:20 v/v).

-

Column Chromatography : Silica gel with gradient elution (hexane → hexane/ethyl acetate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.